REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH:15]=3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1>CO.[Pd]>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]3[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]3)=[CH:7][CH:8]=2)[CH:3]=[N:2]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC(=CC=C12)C=1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.11 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a celite pad
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |